molecular formula C16H24N4O2S2 B2979362 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049348-54-0

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2979362
CAS RN: 1049348-54-0
M. Wt: 368.51
InChI Key: GSDKMCAILLZJSU-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H24N4O2S2 and its molecular weight is 368.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antitumor Applications

  • Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing high antibacterial activities, indicating the potential of sulfonamide-based compounds in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).
  • Thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as potent antitumor and antibacterial agents, with some compounds exhibiting higher activity against cancer cell lines than the standard drug doxorubicin, alongside significant antibacterial properties (Hafez, Alsalamah, & El-Gazzar, 2017).

Structural and Reactivity Studies

  • The structure and reactivity of various sulfonamide compounds, including those with a sulfonamido moiety, have been extensively studied, contributing to the understanding of their potential applications in medicinal chemistry (Dabbagh, Teimouri, Shiasi, & Chermahini, 2008).

Synthetic Applications

  • The synthesis of N-(3-Phenylprop-2-yn-1-yl) sulfonamides derived from serine and threonine has been explored, leading to unexpected products like pyrrolidin-3-ones, demonstrating the sulfonamide group's versatility in organic synthesis (Králová, Maloň, Pospíšil, & Soural, 2019).

Molecular Docking and Anticancer Studies

  • Novel heterocyclic sulfonamides have been synthesized and evaluated for their anticancer and antimicrobial activities, with molecular docking studies indicating their potential as inhibitors against specific enzymes, demonstrating the multifaceted applications of sulfonamide derivatives in drug discovery (Debbabi, Al-Harbi, Al-Saidi, Aljuhani, Abd El-Gilil, & Bashandy, 2016).

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S2/c1-18-8-10-20(11-9-18)15(14-5-3-7-19(14)2)13-17-24(21,22)16-6-4-12-23-16/h3-7,12,15,17H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDKMCAILLZJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

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